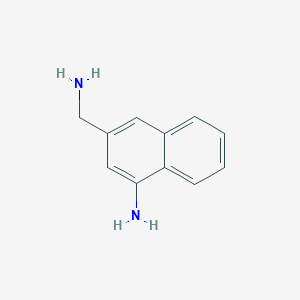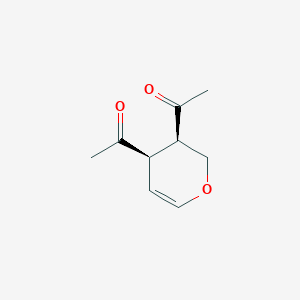
4-Amino-3-chlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-chlorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. (4-Amino-3-chlorophenyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in the synthesis of biaryl compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-amino-3-chlorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of (4-amino-3-chlorophenyl)boronic acid often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are carried out under mild conditions, making them suitable for large-scale production. The use of environmentally benign reagents and catalysts further enhances the industrial viability of this method .
Análisis De Reacciones Químicas
Types of Reactions: (4-Amino-3-chlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various boronic acid derivatives, while reduction can produce aminophenyl derivatives .
Aplicaciones Científicas De Investigación
(4-Amino-3-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-amino-3-chlorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with enzymes and other proteins, potentially inhibiting their activity .
Comparación Con Compuestos Similares
- (4-Chlorophenyl)boronic acid
- (4-Aminophenyl)boronic acid
- (3-Amino-4-chlorophenyl)boronic acid
Comparison: (4-Amino-3-chlorophenyl)boronic acid is unique due to the presence of both amino and chloro substituents on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, (4-chlorophenyl)boronic acid lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, (4-aminophenyl)boronic acid does not have the chloro group, which affects its behavior in electrophilic aromatic substitution reactions .
Propiedades
Fórmula molecular |
C6H7BClNO2 |
|---|---|
Peso molecular |
171.39 g/mol |
Nombre IUPAC |
(4-amino-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 |
Clave InChI |
OSCKSKWWNDSTTO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)N)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)

![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)

![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)



